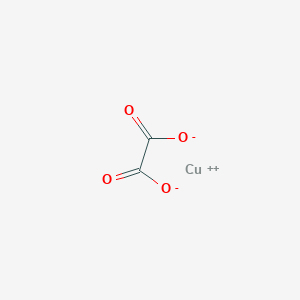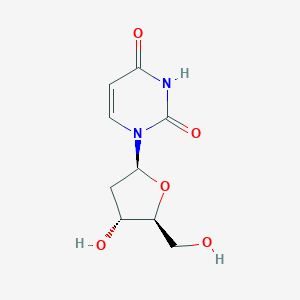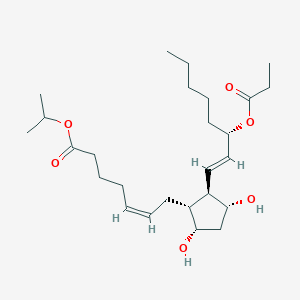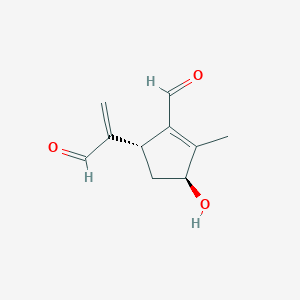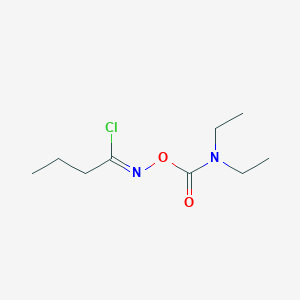
N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride, also known as DEACB, is a chemical compound used in scientific research. It is a derivative of butanimidoyl chloride and is commonly used as a reagent in organic synthesis. DEACB has been found to have a variety of biochemical and physiological effects, making it a valuable tool in scientific research.
Mecanismo De Acción
The mechanism of action of N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride is not fully understood, but it is thought to act as a carbonylating agent, introducing carbonyl groups into organic molecules. This can lead to changes in the chemical and physical properties of these molecules, allowing for the creation of novel compounds with unique properties.
Efectos Bioquímicos Y Fisiológicos
N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride has also been found to have antitumor activity and to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride is its versatility as a reagent in organic synthesis. It can be used to introduce specific functional groups into a wide range of molecules, making it a valuable tool in drug discovery and other areas of scientific research. However, N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride can be difficult to handle and can be dangerous if not used properly, so it is important to take appropriate safety precautions when working with this compound.
Direcciones Futuras
There are many potential future directions for research involving N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride. One area of interest is the development of new chemical reactions and synthetic methods using N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride as a reagent. Another area of research is the identification of novel drug compounds based on the chemical properties of N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride. Additionally, the biochemical and physiological effects of N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride could be further explored to better understand its potential therapeutic applications.
Métodos De Síntesis
N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride can be synthesized through a multi-step process involving the reaction of butanimidoyl chloride with diethylamine and phosgene. The resulting compound is then purified through a series of extraction and distillation processes to yield pure N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride.
Aplicaciones Científicas De Investigación
N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride is widely used in scientific research as a reagent in organic synthesis. It is particularly useful in the synthesis of peptides and proteins, as it can be used to introduce specific functional groups into these molecules. N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride has also been used in the synthesis of novel drug compounds and in the development of new chemical reactions.
Propiedades
Número CAS |
134871-02-6 |
|---|---|
Nombre del producto |
N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride |
Fórmula molecular |
C9H17ClN2O2 |
Peso molecular |
220.69 g/mol |
Nombre IUPAC |
[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate |
InChI |
InChI=1S/C9H17ClN2O2/c1-4-7-8(10)11-14-9(13)12(5-2)6-3/h4-7H2,1-3H3/b11-8- |
Clave InChI |
NHCLJLUJYIGMNC-UHFFFAOYSA-N |
SMILES isomérico |
CCC/C(=N/OC(=O)N(CC)CC)/Cl |
SMILES |
CCCC(=NOC(=O)N(CC)CC)Cl |
SMILES canónico |
CCCC(=NOC(=O)N(CC)CC)Cl |
Sinónimos |
(1-chlorobutylideneamino) N,N-diethylcarbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



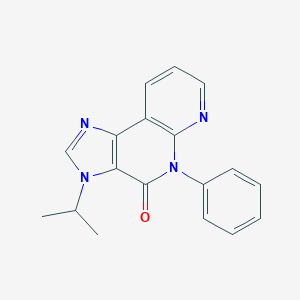
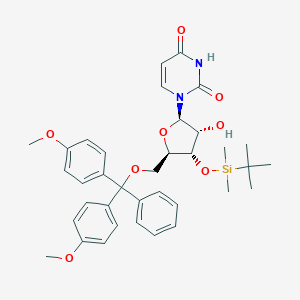
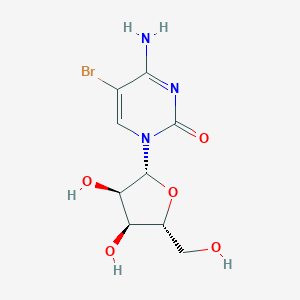
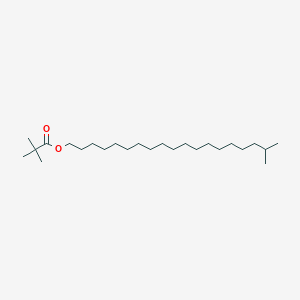
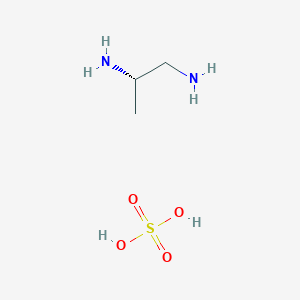
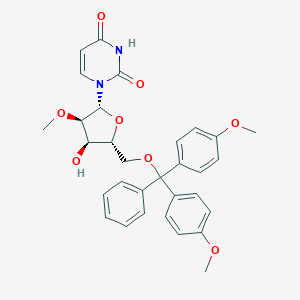
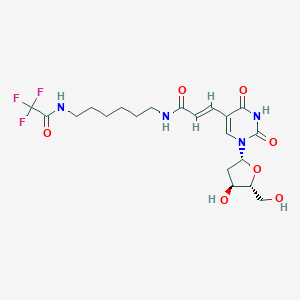
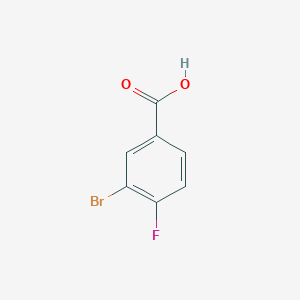
![(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol](/img/structure/B150690.png)
